molecular formula C7H13Cl2N3 B2856216 (1S)-1-(3-methylpyrazin-2-yl)ethan-1-amine dihydrochloride CAS No. 2219353-97-4

(1S)-1-(3-methylpyrazin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2856216
CAS No.: 2219353-97-4
M. Wt: 210.1
InChI Key: CQAJHSMGEPMTEN-XRIGFGBMSA-N
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Description

(1S)-1-(3-methylpyrazin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and is commonly used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Pyrazine Derivatives: The compound can be synthesized by reducing a suitable pyrazine derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Amination of Pyrazine Derivatives: Another method involves the amination of pyrazine derivatives using ammonia or primary amines under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(3-methylpyrazin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles, specific reaction conditions.

Major Products Formed:

  • Oxidation Products: Corresponding oxo derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(3-methylpyrazin-2-yl)ethan-1-amine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is utilized in:

  • Chemistry: As a reagent in organic synthesis and chemical reactions.

  • Biology: In biochemical studies and as a building block for bioactive molecules.

  • Medicine: In drug discovery and development processes.

  • Industry: In the production of various chemical products and intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include interactions with enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

(1S)-1-(3-methylpyrazin-2-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:

  • Pyrazine derivatives: Other pyrazine-based compounds with different substituents.

  • Amine derivatives: Compounds with similar amine functional groups but different core structures.

Uniqueness: The uniqueness of this compound lies in its specific structural features and the presence of the (1S)-configuration, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(1S)-1-(3-methylpyrazin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-5(8)7-6(2)9-3-4-10-7;;/h3-5H,8H2,1-2H3;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAJHSMGEPMTEN-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN=C1[C@H](C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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